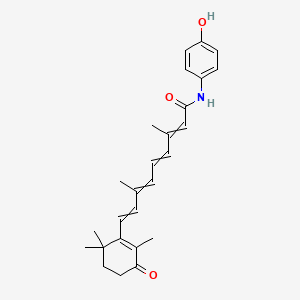
1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chloroethyl group and an ethanone moiety attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the cyclization of glyoxal and ammonia.
Ethylation: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride.
Ketone Formation: The final step involves the formation of the ethanone moiety, which can be achieved through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one can be compared with other imidazole derivatives such as:
1-(2-Bromo-1-ethyl-1H-imidazol-5-yl)ethan-1-one: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-(2-Methyl-1-ethyl-1H-imidazol-5-yl)ethan-1-one: Contains a methyl group instead of a chloro group, leading to different chemical and biological properties.
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, which may influence its solubility and reactivity
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(2-chloro-3-ethylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-6(5(2)11)4-9-7(10)8/h4H,3H2,1-2H3 |
InChI Key |
MEGNXERWIKVLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


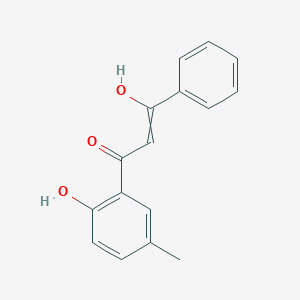

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid](/img/structure/B15157174.png)
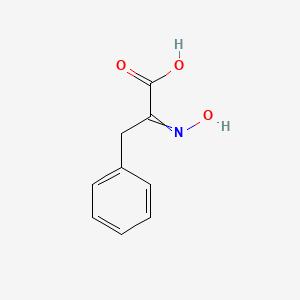
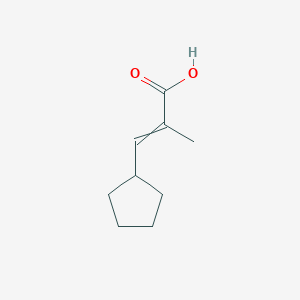
![5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B15157182.png)
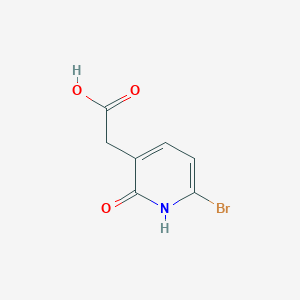
![3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid](/img/structure/B15157190.png)

![Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-](/img/structure/B15157205.png)
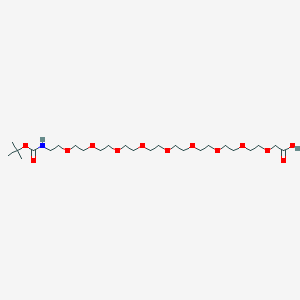
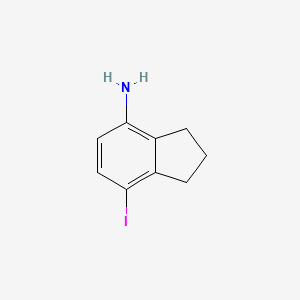
![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)
